
Phosphorous acid, dimethyl ester
Overview
Description
Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999)
Dimethyl hydrogen phosphite is an organooxygen compound.
Scientific Research Applications
Agricultural Applications
Insecticides and Herbicides
Dimethyl phosphite is primarily utilized in the synthesis of organophosphate insecticides such as Trichlorphon and glyphosate. These compounds are critical in pest control due to their effectiveness against a wide range of agricultural pests .
Case Study: Synthesis of Glyphosate
Glyphosate, one of the most widely used herbicides globally, can be synthesized using dimethyl phosphite as an intermediate. The production process involves the reaction of DMP with other reagents to form glyphosate, which acts by inhibiting a specific enzyme pathway in plants .
Industrial Applications
Plastic Additives and Flame Retardants
DMP is employed in the manufacturing of plastic additives that enhance the properties of polymers. It serves as a flame retardant in textiles and plastics, reducing flammability and improving safety standards .
Corrosion Inhibitors
In industrial settings, dimethyl phosphite is used as a corrosion inhibitor in lubricating oils and metalworking fluids. It helps protect metal surfaces from oxidation and degradation during processing .
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
Dimethyl phosphite is also significant in pharmaceutical chemistry for synthesizing various active pharmaceutical ingredients. Its reactivity allows it to participate in numerous organic reactions, facilitating the development of complex molecules used in medications .
Environmental and Safety Considerations
While DMP has beneficial applications, it poses potential health risks if not handled properly. Toxicological studies indicate that exposure can lead to respiratory issues and other health effects in laboratory animals . Therefore, safety protocols must be established when working with this compound.
Data Summary Table
Application Area | Specific Use | Key Benefits |
---|---|---|
Agriculture | Insecticides (e.g., glyphosate) | Effective pest control |
Industrial | Plastic additives | Enhanced material properties |
Corrosion inhibitors | Protection against metal degradation | |
Pharmaceuticals | Synthesis of APIs | Facilitates complex organic reactions |
Environmental Safety | Toxicological assessments | Understanding health risks |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing phosphorous acid, dimethyl ester, and how do reaction conditions influence yield?
this compound (CAS 868-85-9) is typically synthesized via esterification of phosphorous acid with methanol under controlled conditions. Advanced methods involve reactions in anhydrous solvents like tetrahydrofuran (THF) under reflux, as demonstrated in the synthesis of related phosphonate esters . Reaction parameters such as temperature (e.g., reflux at ~66°C for THF), stoichiometry of reagents, and exclusion of moisture are critical to minimize hydrolysis and byproduct formation (e.g., diphenylphosphine or phosphorous acid diamides) . Optimization studies suggest that prolonged reaction times (e.g., 36 hours) may improve conversion rates but require careful monitoring via ³¹P NMR to track intermediates .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
³¹P NMR spectroscopy is indispensable for structural elucidation, as it provides direct insights into phosphorus-containing functional groups. For example, distinct ³¹P NMR signals at δ = 80.4 and −29.4 ppm (coupled via ³JPP = 255 Hz) confirm the presence of P–P bonded intermediates in related phosphonate systems . Complementary techniques include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-HRMS) for purity assessment, as applied to dimethyl esters of natural acids like hibiscus acid . For stability studies, hydrolysis products can be identified using gas chromatography (GC) or ion chromatography .
Advanced Research Questions
Q. How does this compound behave under hydrolytic or oxidative conditions, and what factors govern its stability?
Hydrolysis of this compound is highly pH-dependent. Under acidic conditions (e.g., HCl), the ester undergoes stepwise cleavage to yield phosphorous acid and methanol, as observed in the hydrolysis of nitro-substituted dicarboxylic acid dimethyl esters . Oxidative stability is influenced by substituents; electron-withdrawing groups (e.g., nitro or chloro) enhance resistance to oxidation, whereas electron-donating groups accelerate degradation . Kinetic studies using ³¹P NMR or FTIR can quantify degradation rates, while computational modeling (DFT) may predict reactive intermediates like metaphosphates .
Q. What mechanistic insights exist for the participation of this compound in phosphorylation or transesterification reactions?
this compound acts as a phosphorylating agent in nucleophilic substitution reactions. For instance, in the synthesis of phosphorothioate derivatives, the ester reacts with thiols via a two-step mechanism: initial nucleophilic attack at the phosphorus center, followed by elimination of methanol . Transesterification with alcohols proceeds through a similar pathway, with catalysis by Lewis acids (e.g., BF₃) enhancing reaction rates . Isotopic labeling (¹⁸O or deuterated methanol) can trace reaction pathways, while kinetic isotope effects (KIEs) reveal rate-determining steps .
Q. How can this compound derivatives be tailored for applications in flame-retardant polymers or bioactive compounds?
this compound derivatives are key precursors in flame-retardant polymer composites. For example, incorporation into polyesters or epoxy resins via copolymerization introduces phosphorus moieties that promote char formation during combustion, as seen in studies of isophthalate-based esters . In bioactive contexts, dimethyl esters of phenolic acids (e.g., chebulic acid) exhibit antiproliferative effects, validated via cell viability assays (e.g., CT26 colon cancer cells) and structure-activity relationship (SAR) studies . Functionalization strategies include introducing nitro, amino, or halogen groups to modulate bioactivity or thermal stability .
Q. Methodological Challenges and Data Contradictions
Q. How can researchers resolve discrepancies in reported reaction yields or product distributions for this compound syntheses?
Discrepancies often arise from variations in reagent purity, solvent choice, or moisture control. For example, trace water in THF can hydrolyze intermediates, leading to inconsistent yields of phosphonate esters . Reproducibility is improved by strict adherence to anhydrous protocols and real-time monitoring via ³¹P NMR. Conflicting product ratios (e.g., pentanitro vs. hexanitro derivatives in nitration reactions) may stem from competing reaction pathways, necessitating multivariate optimization (e.g., DoE) to identify dominant factors .
Q. What strategies mitigate challenges in isolating this compound derivatives from complex reaction mixtures?
Separation techniques depend on polarity and solubility differences. For example, hexanitro and pentanitro esters are separable via fractional crystallization from benzene due to divergent solubility profiles . Chromatographic methods (e.g., silica gel chromatography or preparative HPLC) are effective for polar derivatives, while distillation is suitable for volatile esters . Advances in membrane filtration or ionic liquid-based extraction offer greener alternatives for large-scale purification .
Q. Emerging Research Directions
Q. Can this compound serve as a platform for developing novel organocatalysts or ligands in asymmetric synthesis?
Emerging studies highlight its potential as a chiral auxiliary. For instance, VAPOL phosphoric acid derivatives (e.g., (R)-VAPOL phosphate) demonstrate enantioselectivity in catalytic asymmetric reactions . Functionalizing the ester with stereogenic centers or coordinating groups (e.g., biphenanthryl) could enhance catalytic efficiency, as explored in Mannich reactions .
Q. What role does computational chemistry play in predicting the reactivity of this compound in complex systems?
Density functional theory (DFT) simulations predict transition states and activation barriers for ester hydrolysis or phosphorylation, aiding in rational design of stable derivatives . Machine learning models trained on reaction databases (e.g., Reaxys) can optimize synthetic routes or predict byproduct formation .
Properties
CAS No. |
96-36-6 |
---|---|
Molecular Formula |
C2H7O3P C2H6O3P- |
Molecular Weight |
109.04 g/mol |
IUPAC Name |
dimethyl hydrogen phosphite |
InChI |
InChI=1S/C2H7O3P/c1-4-6(3)5-2/h3H,1-2H3 |
InChI Key |
YLFBFPXKTIQSSY-UHFFFAOYSA-N |
SMILES |
COP(O)OC |
Canonical SMILES |
COP([O-])OC |
boiling_point |
338 to 340 °F at 760 mm Hg (NTP, 1992) 170.5 °C 170.5 171 °C |
Color/Form |
Mobile, colorless liquid |
density |
1.2 (USCG, 1999) 1.2002 g/cu cm at 20 °C Relative density (water = 1): 1.2 |
flash_point |
85 °F (NTP, 1992) 70 °C (Closed cup) 70 °C c.c. |
melting_point |
-60.0 °C 29 °C |
Key on ui other cas no. |
868-85-9 31682-64-1 |
physical_description |
Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999) Liquid COLOURLESS LIQUID. |
Pictograms |
Flammable; Acute Toxic; Irritant; Health Hazard |
solubility |
greater than or equal to 100 mg/mL at 67.1° F (NTP, 1992) Soluble in water; miscible with most organic solvents In water, >10 g/100 mL at 20 °C Solubility in water, g/100ml at 20 °C: >10 |
Synonyms |
Phosphonic Acid Dimethyl Ester; Dimethoxyphosphine Oxide; Dimethyl Acid Phosphite; Dimethyl Hydrogen Phosphite; Dimethyl Hydrogen Phosphonate; Dimethyl Phosphonate; Hydrogen Dimethyl Phosphite; Methyl Phosphonate ((MeO)2HPO)_x000B_ |
vapor_density |
7.9 (Air = 1) |
vapor_pressure |
1 mm Hg at 77 °F ; 8 mm Hg at 122° F; 32 mm Hg at 158° F (NTP, 1992) 4.52 mmHg 1.5 mm Hg at 20 °C Vapor pressure, kPa at 20 °C: 0.135 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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